2,2-Dicyclopropylacetic acid

Description

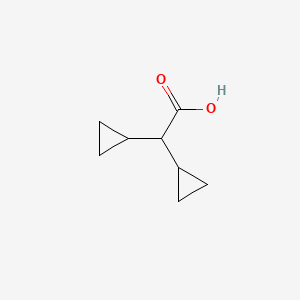

2,2-Dicyclopropylacetic acid (CAS No. referenced in ) is a cyclopropane-substituted carboxylic acid characterized by two cyclopropyl groups attached to the α-carbon of the acetic acid backbone. Its molecular formula is inferred as C₈H₁₂O₂, with a molecular weight of 140.18 g/mol.

Properties

IUPAC Name |

2,2-dicyclopropylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPHTVCKEMNVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288836 | |

| Record name | α-Cyclopropylcyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23772-94-3 | |

| Record name | α-Cyclopropylcyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23772-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopropylcyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dicyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclopropylacetic acid typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylacetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield this compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyclopropylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the cyclopropyl groups may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceuticals

- Anticancer Activity : Research has indicated that 2,2-dicyclopropylacetic acid derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the cyclopropyl groups can enhance the compound's efficacy against melanoma cells, leading to apoptosis and cell cycle arrest through mechanisms involving reactive oxygen species (ROS) generation .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It acts as a mast cell stabilizer, inhibiting histamine release and reducing leukocyte activity, which can be beneficial in treating conditions like asthma and allergic reactions .

2. Agrochemicals

- Insecticides : The compound has been explored as a potential insecticide. Its derivatives have shown effectiveness against common agricultural pests, with formulations demonstrating superior activity compared to traditional insecticides like pyrethrins. These compounds can be formulated into various delivery systems including sprays and granules for agricultural use .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Dicyclopropylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2,2-dicyclopropylacetic acid with structurally related cyclopropane-containing carboxylic acids:

Key Observations:

Steric and Electronic Effects :

- The cyclopropane rings in this compound impose angle strain (~27 kcal/mol per ring), enhancing the acidity (pKa < 5) compared to valproic acid (pKa ~4.8) due to stabilization of the conjugate base .

- Fluorinated analogs like 2-(2,2-difluorocyclopropyl)acetic acid exhibit lower pKa values (~3.5–4.0) due to electron-withdrawing fluorine atoms .

Pharmacological Activity :

- Unlike valproic acid, this compound lacks anticonvulsant activity , highlighting the importance of flexible alkyl chains (e.g., propyl groups) in drug-receptor interactions .

- Substitutions on the cyclopropane ring (e.g., ethyl groups in 2,3-diethylcyclopropanecarboxylic acid) restore anticonvulsant effects, suggesting steric compatibility with biological targets .

Metabolic and Stability Considerations

- Metabolic Stability : The rigid structure of this compound may resist oxidative metabolism (e.g., cytochrome P450 enzymes) better than valproic acid, which undergoes extensive hepatic degradation .

Biological Activity

2,2-Dicyclopropylacetic acid (DCPA) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

DCPA is characterized by its unique cyclopropyl groups, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 158.21 g/mol. The presence of two cyclopropyl moieties enhances the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activities of DCPA can be attributed to several mechanisms:

- Enzyme Inhibition : DCPA has been shown to inhibit various enzymes, including those involved in inflammatory pathways. Its structural features allow it to interact with enzyme active sites effectively.

- Cell Cycle Regulation : Research indicates that DCPA can induce apoptosis in cancer cells by affecting cell cycle progression. Specifically, it has been observed to increase the population of cells in the G2/M phase while reducing those in the G1 phase .

- Reactive Oxygen Species Generation : DCPA may also promote the generation of reactive oxygen species (ROS), which play a crucial role in inducing cellular stress and apoptosis .

Biological Activity Overview

Case Studies

- Anti-Cancer Activity : In a study examining the effects of DCPA on melanoma cell lines, it was found to exhibit significant cytotoxicity, particularly against BRAF-mutated cells. The study highlighted that DCPA's modifications could enhance its efficacy as a potential therapeutic agent for resistant melanoma types .

- Inflammation Models : DCPA demonstrated anti-inflammatory properties in animal models of inflammatory diseases. Its ability to stabilize mast cells and inhibit histamine release was particularly noted, suggesting potential applications in treating allergic reactions and chronic inflammatory conditions .

- Neuroprotective Effects : Preliminary studies have suggested that DCPA may possess neuroprotective properties, potentially through modulation of glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dicyclopropylacetic acid, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclopropanation reactions or modifications of pre-existing cyclopropane-containing precursors. Key parameters include reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., palladium complexes for cross-coupling). Purification via recrystallization or column chromatography is critical to achieve ≥97% purity, as impurities from incomplete cyclopropane ring formation can skew biological assays .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclopropyl groups. In H NMR, the protons on the cyclopropane rings exhibit distinct splitting patterns (e.g., doublet-of-doublets near δ 1.0–1.5 ppm). Infrared (IR) spectroscopy can identify the carboxylic acid C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (CHO, exact mass 140.0837) .

Q. How can researchers ensure accurate quantification of this compound in biological matrices using LC-MS?

- Methodological Answer : Use a stable isotope-labeled analog (e.g., C-labeled this compound) as an internal standard to correct for matrix effects. Optimize chromatographic conditions (e.g., C18 column with gradient elution using 0.1% formic acid in water/acetonitrile) to separate the compound from endogenous interferences. Validate the method with spike-recovery experiments (target: 85–115% recovery) .

Advanced Research Questions

Q. How do the cyclopropyl moieties in this compound influence its conformational stability and interaction with biological targets?

- Methodological Answer : The strained cyclopropane rings impose torsional constraints, reducing rotational freedom and stabilizing specific conformations. Computational modeling (e.g., DFT calculations) can predict preferred dihedral angles. In vitro assays with GABA receptors or mitochondrial enzymes (e.g., 4-aminobutyrate oxidases) should compare activity against non-cyclopropane analogs to isolate steric/electronic effects .

Q. What strategies are recommended for resolving contradictory data in studies investigating the metabolic pathways of this compound?

- Methodological Answer : Conduct systematic metabolite profiling using C-radiolabeled compound tracing in hepatocyte models. Pair this with kinetic studies to differentiate primary oxidative metabolites (e.g., cyclopropane ring-opened products) from secondary artifacts. Cross-validate findings using orthogonal techniques like NMR-based metabolomics and enzyme inhibition assays .

Q. How can researchers design experiments to evaluate the oxidative stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological oxidation using rat liver microsomes or recombinant cytochrome P450 isoforms (e.g., CYP3A4). Monitor degradation kinetics via time-course LC-MS and identify oxidation products (e.g., epoxy or hydroxylated derivatives). Control for pH (7.4) and temperature (37°C) to mimic in vivo conditions. Compare results to structurally related branched-chain fatty acids (e.g., 2,2-dimethylvaleric acid) to assess relative stability .

Q. What are the best practices for integrating computational and experimental data to predict the physicochemical properties of this compound?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to predict logP, solubility, and pKa. Validate predictions experimentally: measure logP via shake-flask method (octanol/water) and pKa via potentiometric titration. Cross-reference with PubChem data for analogous cyclopropane-containing acids (e.g., 2-cyclobutyl-2-phenylacetic acid) to identify outliers .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report confidence intervals (95%) and assess goodness-of-fit (R > 0.9). For contradictory results, perform power analysis to determine if sample sizes were adequate .

Q. What frameworks are recommended for correlating in vitro bioactivity of this compound with in vivo pharmacokinetic profiles?

- Methodological Answer : Develop a PBPK (Physiologically Based Pharmacokinetic) model incorporating tissue-specific partition coefficients and clearance rates derived from in vitro assays. Validate using in vivo plasma concentration-time data from rodent studies. Adjust for species differences in metabolic enzyme expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.